Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)
1017587-57-3 structure
Product Name:(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
Numero CAS:1017587-57-3
MF:C36H38O5S
MW:582.74892950058
MDL:MFCD11112183
CID:1130259
PubChem ID:125307182
Update Time:2025-07-08
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
- (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- -<small>D<
- Gal[246Bn,3All]-β-SPh
- SODIUM GLUCOHEPTONATE
- (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
- (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- T71530
- 1017587-57-3
- CS-0214483
- (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
-
- MDL: MFCD11112183
- Inchi: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33+,34+,35-,36+/m1/s1
- Chiave InChI: OZARVANREPUDBF-BVMCXEQJSA-N
- Sorrisi: S(C1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@H]([C@@H](COCC2C=CC=CC=2)O1)OCC1C=CC=CC=1)OCC=C)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 582.24400
- Massa monoisotopica: 582.24399548g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 42
- Conta legami ruotabili: 15
- Complessità: 726
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 71.4
- XLogP3: 7
Proprietà sperimentali
- Densità: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 693.1±55.0 °C at 760 mmHg
- Punto di infiammabilità: 373.0±31.5 °C
- Solubilità: Insuluble (1.3E-4 g/L) (25 ºC),
- PSA: 71.45000
- LogP: 7.46240
- Pressione di vapore: 0.0±2.1 mmHg at 25°C
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303 può essere dannoso per ingestione +h313 può essere dannoso per contatto con la pelle +h1106 può essere dannoso per inalazione
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P108
- Istruzioni di sicurezza: H303+H313+H110
- Condizioni di conservazione:0-10°C
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126728-1g |
(2R,3S,4S,5R,6S)-4-(allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran |
1017587-57-3 | 97% | 1g |
$315 | 2021-06-15 | |
| abcr | AB261766-1 g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; . |
1017587-57-3 | 1 g |
€469.80 | 2023-07-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P868186-250mg |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
1017587-57-3 | ≥98% | 250mg |
¥466.20 | 2022-09-01 | |
| TRC | C380173-10mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C380173-50mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C380173-100mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1660-1G |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
¥155.00 | 2024-04-18 | |
| Chemenu | CM126728-250mg |
(2R,3S,4S,5R,6S)-4-(allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran |
1017587-57-3 | 97% | 250mg |
$55 | 2023-03-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1660-1g |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 98.0%(LC) | 1g |
¥490.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1660-1g |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 98.0%(LC) | 1g |
¥490.0 | 2023-09-02 |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane) Prodotti correlati
- 74801-29-9(Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-b-D-galactopyranoside)
- 807361-40-6(a-L-Galactopyranoside,4-methylphenyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-)
- 62774-37-2(.alpha.-D-Glucopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio-)
- 849938-16-5(Phenyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside)
- 129081-01-2(Phenyl 2,3-bis-O-(phenylmethyl)-1-thio-beta-D-glucopyranoside)
- 116501-53-2(Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside)
- 38184-10-0(Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)
- 167612-35-3(Phenyl 2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside)
- 479252-05-6(4-Methylphenyl 2,3,4-tri-o-benzyl-1-thio-β-d-glucopyranoside)
- 231623-55-5(Phenyl 2,3-di-O-benzyl-b-D-thiogalactopyranoside)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso